molecular formula C10H14N2O3S B6617163 4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 91619-25-9

4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B6617163
CAS No.: 91619-25-9
M. Wt: 242.30 g/mol
InChI Key: YJAKCUQBRSBCQO-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug development, catalysis, and scientific research.

Preparation Methods

The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide involves several synthetic routes and reaction conditions. One common method includes the reaction of morpholine with benzene-1-sulfonyl chloride under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

4-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(morpholin-4-yl)benzene-1-sulfonamide is widely used in scientific research due to its unique properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in the study of enzyme inhibition and protein interactionsIn industry, it is used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it targets .

Comparison with Similar Compounds

4-(morpholin-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as sulfonamide-based drugs. These compounds share a common sulfonamide functional group but differ in their specific structures and applications. For example, sulfamethazine and sulfadiazine are sulfonamide drugs used in veterinary medicine and as antibacterial agents, respectively . The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(Morpholin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine ring and sulfonamide functional group, which contribute to its potential therapeutic applications, particularly in the inhibition of various enzymes and as a treatment for certain diseases.

Chemical Structure

The chemical formula of this compound is C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}. Its structure features a benzene ring substituted with a morpholine group at the para position and a sulfonamide group, which is critical for its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). Studies have shown that sulfonamide derivatives can selectively inhibit specific isoforms of CAs, such as CA IX, which is implicated in tumor growth and metastasis. The compound has demonstrated significant inhibitory activity against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as an anticancer agent .

Apoptosis Induction

In addition to enzyme inhibition, this compound has been reported to induce apoptosis in cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, treatment with certain sulfonamide derivatives led to a marked increase in apoptotic markers, demonstrating its potential role in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Study Biological Activity Key Findings
Figueroa-Valverde et al. (2023) Cardiovascular EffectsDemonstrated that derivatives can significantly alter perfusion pressure and coronary resistance in isolated rat heart models.
Dabbagh et al. (2014) Antitumor ActivityReported binding affinity to various carbonic anhydrase isoforms but showed no significant antitumor activity against mouse lymphoid leukemia.
RSC Advances (2021) Apoptosis in Cancer CellsCompound induced a 22-fold increase in apoptotic cells compared to controls.

Case Studies

  • Cardiovascular Impact : A study involving isolated rat hearts indicated that certain benzenesulfonamide derivatives, including this compound, significantly reduced perfusion pressure and coronary resistance. This suggests a potential application in managing cardiovascular diseases through calcium channel modulation .
  • Cancer Therapeutics : The ability of this compound to induce apoptosis in MDA-MB-231 cells highlights its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapies .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest varying permeability across different cell types, which could influence its bioavailability and efficacy .

Properties

IUPAC Name

4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKCUQBRSBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonamide (5.50 g, 31.4 mmoles) was dissolved in 100 ml of morpholine (99.6 g, 1.14 moles) and was refluxed for 3 days. The solvent was removed by evaporation, yielding an orange oil. Methylene chloride (100 ml) was added, causing the oil to solidify. The solid was collected by filtration, then heated in 100 ml of ethanol. After cooling, the solid was collected by filtration, yielding 5.59 g (73%) of 4-(4-morpholinyl)benzenesulfonamide as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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